molecular formula C15H15N3O5 B2954032 (2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate CAS No. 454230-32-1

(2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate

Cat. No.: B2954032
CAS No.: 454230-32-1
M. Wt: 317.301
InChI Key: KDHIUKBPRQRZEW-UHFFFAOYSA-N
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Description

(2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate: is a chemical compound with a unique structure that allows for diverse applications in scientific research, including drug discovery and the synthesis of novel compounds. This compound is part of the phthalazine family, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate typically involves multiple steps, starting with the reaction of phthalazine derivatives with morpholine derivatives under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product. The process would also need to comply with regulatory standards and safety protocols.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at different positions on the phthalazine ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and substitution reagents (e.g., halogens, alkylating agents). The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

(2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate: has several scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity and potential therapeutic uses.

  • Medicine: : Investigated for its potential as a drug candidate in the treatment of various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate: can be compared with other similar compounds, such as:

  • Phthalazine derivatives: : These compounds share a similar core structure but may have different substituents and functional groups.

  • Morpholine derivatives: : These compounds contain the morpholine moiety but differ in their overall structure and properties.

The uniqueness of This compound

Properties

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c19-12(18-5-7-22-8-6-18)9-23-15(21)13-10-3-1-2-4-11(10)14(20)17-16-13/h1-4H,5-9H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHIUKBPRQRZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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